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Compound of Interest

Compound Name: FO-32

Cat. No.: B15578572 Get Quote

Disclaimer: Initial searches for a compound designated "FO-32" did not yield any specific

chemical entity. The information presented herein pertains to Fosfomycin, a well-documented

antibiotic, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the structure, chemical properties,

and mechanism of action of Fosfomycin, tailored for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure, belonging to the

phosphonic acid class.[1] It is characterized by a highly strained epoxide ring, which is crucial

for its antibacterial activity.[2] Discovered in 1969 from Streptomyces fradiae, it can also be

produced synthetically.[2][3]

Table 1: General Chemical Properties of Fosfomycin
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Property Value Reference

Molecular Formula C₃H₇O₄P [1]

Molecular Weight 138.06 g/mol [1]

CAS Number 23155-02-4

Appearance White or almost white powder

Melting Point ~94°C

pKa 3.20 ± 0.40 (Predicted)

Solubility Good water solubility [1]

Fosfomycin is commercially available in several salt forms, including Fosfomycin calcium,

Fosfomycin trometamol, and Fosfomycin disodium, which are used for oral and intravenous

administration respectively.[2][3]

Table 2: Properties of Common Fosfomycin Salts

Salt Form Molecular Formula
Molecular Weight (
g/mol )

Administration
Route

Fosfomycin Calcium C₃H₅CaO₄P 176.12 Oral

Fosfomycin

Trometamol
C₄H₁₁NO₃ • C₃H₇O₄P 259.2 Oral

Fosfomycin Disodium C₃H₅Na₂O₄P 182.02 Intravenous

Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis
Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan

biosynthesis in the bacterial cell wall.[2][4][5] This unique mechanism of action distinguishes it

from many other classes of antibiotics.[4]

The key steps in its mechanism of action are:
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Cellular Uptake: Fosfomycin enters the bacterial cell via the L-alpha-glycerophosphate and

hexose-6-phosphate transporter systems.[6]

Enzyme Inhibition: Once inside the cytoplasm, Fosfomycin irreversibly inhibits the enzyme

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][4][5]

Peptidoglycan Synthesis Blockade: MurA catalyzes the formation of UDP-N-acetylmuramic

acid from phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine.[4] By acting as a PEP

analog, Fosfomycin covalently binds to the active site of MurA, preventing this crucial step in

peptidoglycan precursor formation.[2][5][6]

Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall, resulting

in osmotic instability and ultimately, bacterial cell death.[4]
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Fosfomycin's mechanism of action via MurA inhibition.

Quantitative Pharmacokinetic Data
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The pharmacokinetic properties of Fosfomycin can vary depending on the salt form and route

of administration. The following table summarizes key pharmacokinetic parameters for oral

Fosfomycin trometamol.

Table 3: Pharmacokinetic Parameters of Oral Fosfomycin Trometamol (3g dose)

Parameter Mean Value Reference

Cmax (Maximum

Concentration)
22 - 32 µg/mL

Tmax (Time to Maximum

Concentration)
2.0 - 2.5 hours

AUC (Area Under the Curve) 181 - 228 µg/mL∙h

Oral Bioavailability 34% - 58%

Urinary Excretion (unchanged) 32% - 50%

Experimental Protocols
The agar dilution method is the recommended standard for determining the MIC of Fosfomycin.

Principle: A series of agar plates containing doubling dilutions of Fosfomycin are prepared. A

standardized inoculum of the test microorganism is then spotted onto the surface of each plate.

The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Detailed Methodology:

Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's

instructions. For Fosfomycin testing, the MHA must be supplemented with glucose-6-

phosphate (G6P) to a final concentration of 25 µg/mL.[7] The G6P is necessary to induce the

bacterial transport systems that uptake Fosfomycin.

Antibiotic Stock Solution: A stock solution of Fosfomycin is prepared in a suitable solvent

(e.g., sterile distilled water) at a high concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.jmilabs.com/data/posters/IDWeek16-Fosfomycin-1833.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serial Dilutions: The Fosfomycin stock solution is serially diluted in molten MHA (cooled to

45-50°C) to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).[8] A growth

control plate containing no antibiotic is also prepared.

Inoculum Preparation: The test bacterial strain is grown on a suitable agar medium to obtain

isolated colonies. A suspension of the bacteria is prepared in a sterile broth or saline and its

turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately

1-2 x 10⁸ CFU/mL. This suspension is then typically diluted 1:10.[8]

Inoculation: A standardized volume (e.g., 2 µL) of the diluted bacterial suspension, containing

approximately 10⁴ CFU, is spotted onto the surface of the agar plates, starting from the

growth control and then from the lowest to the highest antibiotic concentration.[8]

Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

Reading the MIC: After incubation, the plates are examined for bacterial growth. The MIC is

recorded as the lowest concentration of Fosfomycin that completely inhibits visible growth.

Pinpoint colonies or a faint haze should be disregarded.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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